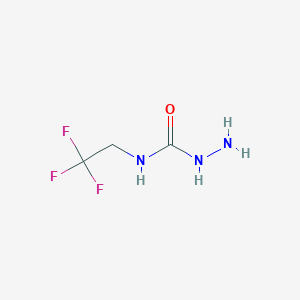
1-Amino-3-(2,2,2-trifluoroethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis pathway for 1-Amino-3-(2,2,2-trifluoroethyl)urea involves the reaction of 2,2,2-trifluoroethyl isocyanate with urea in the presence of a suitable solvent and catalyst. The starting materials include 2,2,2-trifluoroethanol, phosgene, ammonia, and urea. The process involves the conversion of 2,2,2-trifluoroethanol to 2,2,2-trifluoroethyl isocyanate using phosgene, followed by the reaction of 2,2,2-trifluoroethyl isocyanate with urea to form this compound. The product is then purified by recrystallization or other suitable methods.Molecular Structure Analysis
The molecular formula of this compound is C3H6F3N3O . Its molecular weight is 157.1 g/mol .Chemical Reactions Analysis
This compound has been extensively studied for its therapeutic potential in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.Physical And Chemical Properties Analysis
This compound is a white crystalline solid. It is soluble in water and other polar solvents. Its molecular weight is 157.1 g/mol and its molecular formula is C3H6F3N3O .Mecanismo De Acción
The mechanism of action of 1-Amino-3-(2,2,2-trifluoroethyl)urea is not fully understood, but it is believed to be mediated through the inhibition of various signaling pathways involved in cell growth, inflammation, and neurodegeneration. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and inhibition of angiogenesis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, this compound has been shown to have a neuroprotective effect by inhibiting the formation of beta-amyloid plaques.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Amino-3-(2,2,2-trifluoroethyl)urea has several advantages for lab experiments, including its high solubility in water and other polar solvents, which makes it easy to dissolve and prepare for experiments. This compound is also relatively stable and can be stored for long periods without degradation. However, this compound has some limitations, including its low melting point, which can make it difficult to handle and store, and its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for research on 1-Amino-3-(2,2,2-trifluoroethyl)urea, including the development of more efficient synthesis methods to improve yield and purity. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases. In addition, more studies are needed to evaluate the safety and toxicity of this compound, particularly in vivo studies. Finally, the development of novel derivatives of this compound with improved pharmacological properties and selectivity is an area of active research.
Métodos De Síntesis
1-Amino-3-(2,2,2-trifluoroethyl)urea can be synthesized using different methods, including the reaction of 1,1,1-trifluoroacetone with urea in the presence of a base, or the reaction of 1,1,1-trifluoroacetone with hydroxylamine followed by the reaction with urea. The yield of this compound can be improved by optimizing reaction conditions such as temperature, pH, and reaction time.
Aplicaciones Científicas De Investigación
1-Amino-3-(2,2,2-trifluoroethyl)urea has been extensively studied for its therapeutic potential in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a common feature of many diseases, and this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders such as Alzheimer's disease, this compound has been shown to have a neuroprotective effect by inhibiting the formation of beta-amyloid plaques.
Safety and Hazards
Propiedades
IUPAC Name |
1-amino-3-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3N3O/c4-3(5,6)1-8-2(10)9-7/h1,7H2,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTCAMCNFOCZPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)NC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094561-65-5 |
Source


|
| Record name | 1-amino-3-(2,2,2-trifluoroethyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
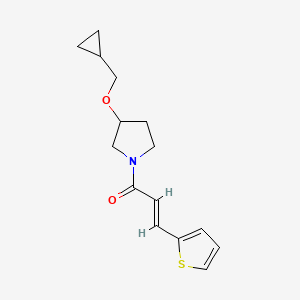

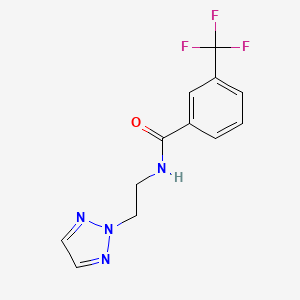
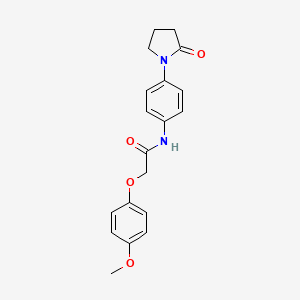
![2-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2619004.png)
![2-[6-(4-Chlorophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2619005.png)

![Ethyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2619008.png)
![6-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2619011.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2619014.png)
![(Z)-ethyl 4-((4-((3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2619015.png)
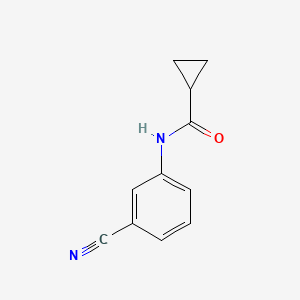
![N-(3-fluoro-4-morpholinophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2619017.png)
